2-(1H-Imidazol-1-yl)terephthalic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-imidazol-1-ylterephthalic acid |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)7-1-2-8(11(16)17)9(5-7)13-4-3-12-6-13/h1-6H,(H,14,15)(H,16,17) |
InChI Key |
ILMXBVYHLJPCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Imidazol 1 Yl Terephthalic Acid and Its Precursors
Established Synthetic Pathways for Imidazole-Substituted Aromatic Carboxylic Acids
The introduction of an imidazole (B134444) moiety onto an aromatic carboxylic acid backbone can be achieved through several strategic approaches. These methods can be broadly categorized into direct functionalization techniques and more classical multi-step organic syntheses.
Direct Imidazole Functionalization and Palladium-Catalyzed Coupling Approaches
Direct C-H functionalization and palladium-catalyzed cross-coupling reactions represent modern and efficient methods for the synthesis of imidazole-substituted aromatic carboxylic acids. These approaches offer atom economy and often proceed under milder conditions compared to traditional methods.
Palladium-catalyzed reactions, in particular, have emerged as a powerful tool. For instance, a one-pot, three-component tandem reaction involving 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, provides a versatile route to diverse quinazolines. bohrium.com While not a direct synthesis of the target molecule, this highlights the utility of palladium catalysis in constructing complex heterocyclic systems. Another relevant palladium-catalyzed method is the decarboxylative alkynylation of (hetero)aryl carboxylic acids. bohrium.com
More directly, palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides has been described. This process involves the formation of imidazolinium carboxylates followed by decarboxylation. nih.gov The conditions for this reaction, including the influence of various acids on the generation of imidazolinium salts, have been studied. researchgate.net The choice of acid can be crucial; for example, benzoic acid has been shown to suppress aromatization and lead to the formation of trans-disubstituted imidazolines in good yields. nih.gov
A general strategy for the para-selective C-H olefination of aniline (B41778) derivatives using a Pd/S,O-ligand catalytic system has also been developed, showcasing the potential for direct functionalization at specific positions on an aromatic ring. uva.nl Although applied to anilines, the principle of directed C-H activation could potentially be adapted for the synthesis of imidazole-substituted terephthalic acid.
Furthermore, an efficient approach for the assembly of multiply substituted imidazoles and oxazoles has been reported, which is based on a palladium-catalyzed decarboxylative addition and annulation of aromatic carboxylic acids and aliphatic nitriles. acs.orgacs.org This method demonstrates good functional group compatibility and high step economy. acs.orgacs.org
The following table summarizes key aspects of palladium-catalyzed approaches:
| Catalyst System | Reactants | Key Features |
| Palladium(II) complexes with bulky phosphine (B1218219) ligands | Imidazoles and arylating agents | Enables C-5 arylation of imidazoles under aerobic conditions. bohrium.com |
| Pd(PPh3)4/PCy3 | (Hetero)aryl carboxylic acids and terminal alkynes | Achieves decarboxylative alkynylation. bohrium.com |
| Palladium catalyst with benzoic acid | Imines and acid chlorides | Forms 2-imidazolines via imidazolinium carboxylates; benzoic acid suppresses aromatization. nih.gov |
| Pd/S,O-ligand | Aniline derivatives and olefins | Achieves para-selective C-H olefination. uva.nl |
| Palladium catalyst | Aromatic carboxylic acids and aliphatic nitriles | One-pot synthesis of substituted imidazoles and oxazoles. acs.orgacs.org |
Multi-step Organic Synthesis Approaches from Terephthalic Acid Derivatives
Classical multi-step synthetic routes often begin with readily available terephthalic acid or its derivatives. These methods provide a high degree of control over the substitution pattern of the final product.
A common strategy involves the synthesis of a suitable precursor, such as 2,5-diaminoterephthalic acid, which can then be further modified to introduce the imidazole ring. The synthesis of terephthalic acid itself is a major commercial process, typically involving the liquid-phase air oxidation of p-xylene (B151628) in acetic acid, catalyzed by cobalt and manganese salts with a bromide ion source. chemicalbook.com
Derivatives of terephthalic acid can be synthesized through various reactions. For example, bromoterephthalic acid can react with phenols to yield terephthalic acid derivatives, which can then be cyclized to form xanthen-9-one derivatives. cu.edu.eg Terephthaloyl chloride, readily prepared from terephthalic acid and thionyl chloride, serves as a versatile intermediate for the synthesis of various derivatives, including benzamides and terephthalic dihydrazide. cu.edu.egresearchgate.net
The synthesis of imidazol-1-yl-acetic acid, a related structure, has been achieved through various routes. One method involves the reaction of imidazole with tert-butyl bromoacetate, followed by ester hydrolysis. nih.gov Another approach utilizes the reaction of imidazole with benzyl (B1604629) chloroacetate (B1199739), followed by debenzylation. nih.gov A solvent-free synthesis of imidazol-1-yl-acetic acid hydrochloride has also been developed, involving the reaction of imidazole with tert-butyl chloroacetate in the presence of potassium carbonate, followed by hydrolysis and treatment with hydrochloric acid. ajgreenchem.com These methods for synthesizing imidazole-containing carboxylic acids provide a foundation for developing routes to 2-(1H-imidazol-1-yl)terephthalic acid.
A sequential two-step, one-pot multicomponent reaction has been used to synthesize novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives, highlighting the utility of multi-step one-pot syntheses in creating complex imidazole-containing molecules. semanticscholar.org
Optimized Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors, including the choice of catalyst, solvent, base, and temperature, can significantly influence the outcome of the synthesis.
In palladium-catalyzed reactions, the choice of ligand is critical. For instance, the use of a specific S,O-ligand was found to be responsible for high para-selectivity in the C-H olefination of anilines. uva.nl Similarly, in the synthesis of 2-imidazolines, the addition of benzoic acid was key to achieving high yields of the desired product by preventing the formation of byproducts. nih.gov
For multi-step syntheses, the optimization of each individual step is necessary. In the synthesis of imidazol-1-yl-acetic acid hydrochloride, a non-aqueous ester cleavage using titanium tetrachloride was found to be a convenient and practical method. nih.gov Solvent-free conditions have also been explored to develop more environmentally friendly synthetic routes. ajgreenchem.com
Ultrasound irradiation has been shown to be an effective technique for accelerating reactions and improving yields in the synthesis of 2,4,5-triaryl-1H-imidazoles, using boric acid as a mild and inexpensive catalyst in aqueous media. researchgate.net
The following table highlights some optimized conditions for related syntheses:
| Reaction | Catalyst/Reagent | Conditions | Key Outcome |
| C-H Olefination | Pd/S,O-ligand | Mild conditions | High para-selectivity. uva.nl |
| Imidazoline Synthesis | Palladium with Benzoic Acid | - | Suppresses aromatization, high yield. nih.gov |
| Imidazole Synthesis | Boric Acid | Aqueous media, ultrasound | Faster reaction, excellent yield. researchgate.net |
| Imidazol-1-yl-acetic acid hydrochloride | Titanium tetrachloride | Non-aqueous ester cleavage | Convenient and practical. nih.gov |
| Imidazol-1-yl-acetic acid hydrochloride | Potassium carbonate | Solvent-free | Environmentally friendly. ajgreenchem.com |
Derivatization Strategies for Tailored Ligand Properties
The properties of this compound as a ligand in MOFs can be fine-tuned by modifying either the imidazole moiety or the carboxylic acid functionalities. These modifications can alter the coordination behavior, porosity, and functionality of the resulting MOFs.
Modification of the Imidazole Moiety for Diverse Coordination
The imidazole ring offers several sites for modification, allowing for the introduction of various functional groups. These modifications can influence the electronic properties of the ligand and its coordination to metal centers.
The synthesis of substituted imidazoles is a well-established field, with numerous methods available for introducing a wide range of substituents onto the imidazole core. mdpi.comnih.gov For example, N-alkylation of the imidazole ring is a common strategy to introduce different functional groups. nih.gov The synthesis of 1,2,5-trisubstituted imidazoles can be achieved through a multicomponent reaction under metal-free catalysis. bohrium.com
The introduction of different substituents on the imidazole ring can lead to the formation of MOFs with tailored properties. For instance, imidazole-functionalized MOFs have been developed for use as fluorometric dual sensors. rsc.org The imidazole groups in these materials can enhance interactions with transition metals, creating active coordination sites. nih.gov
Functionalization of the Carboxylic Acid Functionality
The carboxylic acid groups of this compound are crucial for the formation of the MOF structure through coordination with metal ions. The reactivity of these groups can be harnessed to introduce further functionality.
Decarboxylative functionalization represents an attractive strategy for modifying carboxylic acids. nih.gov This can be achieved through various methods, including photoredox catalysis. nih.gov While this would remove the coordinating group, it highlights the potential for post-synthetic modification of the ligand.
More commonly, the carboxylic acid groups can be converted to other functional groups, such as esters or amides, prior to MOF synthesis. The direct synthesis of amides from non-activated carboxylic acids has been achieved using isothiocyanate activation. rsc.org This allows for the introduction of a wide range of amine-containing functionalities.
The synthesis of terephthalic dihydrazide from terephthalate (B1205515) ester derivatives demonstrates the potential for converting the carboxylic acid groups into other useful functionalities that can participate in further reactions to build complex structures. cu.edu.eg
Coordination Chemistry of 2 1h Imidazol 1 Yl Terephthalic Acid
Ligand Design Principles and Coordination Modes
The design of 2-(1H-imidazol-1-yl)terephthalic acid as a ligand is predicated on its ability to bridge metal centers in multiple ways, leading to the formation of extended networks. The presence of both carboxylate and imidazole (B134444) functionalities provides distinct coordination sites.
The carboxylate groups of the terephthalic acid moiety can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The imidazole group, a heterocyclic amine, offers an additional nitrogen donor atom for coordination. This combination allows the ligand to act as a versatile linker, connecting metal ions to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. For instance, in some structures, the carboxylate groups bridge two metal centers, while the imidazole nitrogen coordinates to a third, creating a complex and robust network. The ability of the carboxylate to adopt different coordination modes contributes significantly to the structural diversity observed in the resulting coordination polymers.
Metal Ion Selection and its Influence on Coordination Architectures
The identity of the metal ion is a critical factor in determining the final structure of the coordination polymer. The preferred coordination number, geometry, and ionic radius of the metal ion all influence how it interacts with the this compound ligand.
Transition metals are widely used in the synthesis of coordination polymers with this compound and its derivatives due to their varied coordination preferences.
Zinc(II) and Cadmium(II) , with their d¹⁰ electronic configurations, often favor tetrahedral or octahedral coordination geometries, leading to the formation of stable, often luminescent, frameworks. mdpi.comdntb.gov.ua
Copper(II) is known for its Jahn-Teller distortion, which can result in distorted octahedral or square pyramidal geometries, adding another layer of complexity to the resulting structures.
Cobalt(II) and Nickel(II) can adopt various coordination numbers and geometries, including tetrahedral and octahedral, which contributes to the structural diversity of the resulting MOFs.
The coordination of Manganese(II) and Iron(II) with this ligand also leads to the formation of interesting magnetic materials, with the specific magnetic properties being dependent on the precise coordination environment and the distances between the metal centers.
Table 1: Examples of Coordination Polymers with Transition Metals and Imidazole/Terephthalate-based Ligands
| Metal Ion | Ligand System | Resulting Structure | Reference |
| Zn(II) | bis(imidazol-1-yl)methane and terephthalate (B1205515) | 3D Supramolecular Framework | mdpi.com |
| Co(II) | bis(4-(1H-imidazol-1-yl)phenyl)methanone and 5-tert-butylisophthalate | 2D Coordination Polymer | dntb.gov.ua |
| Cd(II) | bis(4-(1H-imidazol-1-yl)phenyl)methanone and 5-tert-butylisophthalate | 2D Coordination Polymer | dntb.gov.ua |
| Cu(II) | 6-(4-pyridyl)-terephthalic acid and 1,4-bis(imidazol-1-ylmethyl)benzene | 3D Coordination Network | rsc.org |
| Zn(II) | 6-(4-pyridyl)-terephthalic acid and 1,3-bis(imidazol-1-ylmethyl)benzene | 3D Coordination Network | rsc.org |
Lanthanide ions, with their larger ionic radii and higher coordination numbers (typically 7-9), offer unique opportunities for creating coordination polymers with high dimensionality and interesting photoluminescent properties. The coordination with this compound often involves both the carboxylate and imidazole groups, as well as water molecules, to satisfy the coordination sphere of the lanthanide ion. The resulting frameworks can exhibit characteristic sharp emission bands, making them promising materials for applications in lighting and sensing. For example, europium(III) and terbium(III) complexes are known for their red and green luminescence, respectively.
Solventothermal and Hydrothermal Synthesis of Coordination Polymers and Metal-Organic Frameworks
Solventothermal and hydrothermal methods are the most common techniques for synthesizing coordination polymers and MOFs from this compound. znaturforsch.comresearchgate.net These methods involve heating the reactants in a sealed vessel (an autoclave) in the presence of a solvent at temperatures above its boiling point.
Hydrothermal synthesis uses water as the solvent and is a widely employed, environmentally friendly method. rsc.orgresearchgate.net The high temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the product.
Solvothermal synthesis employs organic solvents or mixtures of solvents. znaturforsch.comrsc.org The choice of solvent can significantly influence the resulting structure, as solvent molecules can act as templates or even become incorporated into the final framework. znaturforsch.com
Both methods allow for the controlled growth of high-quality single crystals, which is essential for determining the precise structure of the coordination polymer by X-ray diffraction. The reaction temperature, time, pH, and the molar ratios of the reactants are all critical parameters that can be tuned to control the phase and morphology of the final product. znaturforsch.comrsc.org
In-depth Analysis of this compound in Coordination Chemistry Remains Elusive
Despite extensive searches of scientific literature and chemical databases, a comprehensive body of research specifically detailing the coordination chemistry of This compound is not publicly available. This scarcity of dedicated studies prevents the generation of a detailed article focusing on the influence of solvent systems, reaction parameters, templating effects, and the role of co-ligands in the supramolecular self-assembly of coordination polymers based on this specific ligand.
While the principles of coordination chemistry and the synthesis of metal-organic frameworks (MOFs) are well-established for related compounds, such as other imidazole-dicarboxylates and derivatives of terephthalic acid, direct experimental data and in-depth research findings for this compound are conspicuously absent from the reviewed literature. The successful synthesis and structural characterization of coordination polymers are highly dependent on the specific functionalities and their positions on the organic ligand. Therefore, extrapolating findings from analogous structures would not provide the scientifically accurate and specific information requested.
General methodologies for constructing coordination polymers often involve solvothermal or hydrothermal techniques. acs.orgtandfonline.com In these methods, the choice of solvent is crucial as it can influence the deprotonation of the ligand, the coordination geometry of the metal ion, and can even act as a templating agent, directing the final framework architecture. researchgate.net Similarly, reaction parameters such as temperature, pH, and reactant concentrations play a pivotal role in determining the dimensionality and topology of the resulting coordination polymer. tandfonline.com
The introduction of co-ligands, also known as auxiliary ligands, is a common strategy to modulate the structure and properties of coordination polymers. These co-ligands can alter the coordination environment of the metal centers and introduce new supramolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in the self-assembly process. nih.gov The interplay between the primary ligand, the metal ion, and the co-ligand can lead to a diverse array of structures with varying dimensionalities and properties.
Furthermore, templating effects, where specific ions or molecules direct the formation of a particular framework, are a key aspect of supramolecular self-assembly in coordination chemistry. These templates can be solvent molecules, counter-ions, or specifically added structure-directing agents. researchgate.net
However, without specific studies on this compound, any discussion on these aspects would remain purely hypothetical. The creation of detailed research findings, including data tables on bond lengths, bond angles, and crystallographic information for coordination compounds of this specific ligand, is not possible at this time.
Further research and publication in the field are required to elucidate the specific coordination behavior of this compound and its potential for creating novel metal-organic frameworks.
Structural Diversities and Crystal Engineering of Coordination Assemblies
Single-Crystal X-ray Diffraction Studies of Imidazole-Terephthalate Coordination Networks
Single-crystal X-ray diffraction (SCXRD) has been a pivotal technique for the precise structural determination of coordination polymers derived from 2-(1H-Imidazol-1-yl)terephthalic acid. rsc.orgnih.gov This method provides detailed insights into the atomic arrangement, bond lengths, and angles, which are crucial for understanding the structure-property relationships in these materials. rsc.org The data collected from SCXRD allows for the direct visualization of the coordination networks, revealing how the metal ions and organic linkers assemble into extended structures. rsc.orgmdpi.com The characterization of these crystalline materials is often complemented by powder X-ray diffraction (PXRD) to confirm the bulk purity of the synthesized phases. mdpi.comresearchgate.net
For instance, studies on zinc(II) coordination polymers with imidazole (B134444) derivatives highlight the formation of distorted tetrahedral geometries around the metal center, coordinated by nitrogen atoms from the imidazole rings and oxygen atoms from the terephthalate (B1205515) moieties. nih.govnih.gov The versatility of the imidazole-terephthalate ligand is further demonstrated in the synthesis of various metal-organic frameworks (MOFs) with transition metals like iron, cobalt, nickel, copper, and zinc. researchgate.net
Analysis of Secondary Building Units (SBUs) and Their Connectivity
A key concept in the design of MOFs is the Secondary Building Unit (SBU), which are polynuclear metal-containing clusters that act as rigid and directional nodes within the framework. nih.govosti.gov The SBU approach has been instrumental in creating robust and porous MOFs. nih.gov In coordination networks involving terephthalic acid and its derivatives, dinuclear paddle-wheel clusters, such as [M2(–COO)4], are common SBUs. nih.govberkeley.edu
Table 1: Common Secondary Building Units in Imidazole-Terephthalate MOFs
| SBU Type | Metal Ion(s) | Description |
| Mononuclear | Zn(II), Co(II) | A single metal ion coordinated to ligands. |
| Dinuclear Paddle-wheel | Cu(II), Zn(II) | Two metal ions bridged by four carboxylate groups. nih.govberkeley.edu |
| Polynuclear Cluster | Various | Clusters containing three or more metal ions. |
Topological Analysis of 1D, 2D, and 3D Frameworks
The coordination of this compound with metal ions leads to frameworks of varying dimensionalities, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) networks. mdpi.commdpi.com The topology of these frameworks can be analyzed by simplifying the SBUs and the organic linkers into nodes and linkers, respectively. researchgate.net
1D Chains: In some instances, the linkage of metal-terephthalate units results in simple linear or zigzag chains. mdpi.com
2D Layers: The interconnection of these chains can form 2D sheets, often with (4,4) or (6,3) network topologies. mdpi.com
3D Frameworks: The extension of the coordination network in all three dimensions leads to the formation of 3D MOFs. These frameworks can exhibit a wide range of topologies, which are crucial for their functional properties such as porosity. nih.gov
The specific topology is influenced by factors such as the coordination geometry of the metal ion, the flexibility of the organic linker, and the reaction conditions. researchgate.net For example, the use of bifunctional ligands like 6-(4-pyridyl)-terephthalic acid in conjunction with bis(imidazole) linkers has resulted in coordination polymers with novel and complex topologies. rsc.org
Supramolecular Interactions in Coordination Polymers
Classical Hydrogen Bonding Networks (O-H···N, O-H···O, N-H···O)
Hydrogen bonds are prevalent in these structures and are crucial for the formation of higher-dimensional supramolecular architectures. dntb.gov.ua The imidazole moiety, with its N-H group, can act as a hydrogen bond donor, while the carboxylate oxygen atoms and the pyridinic nitrogen of the imidazole ring can act as acceptors. researchgate.netnih.govstanford.edu
Common hydrogen bonding motifs observed include:
N-H···O: Interactions between the imidazole N-H and the carboxylate oxygen atoms are frequently observed, linking adjacent coordination polymers. rsc.org
O-H···N/O-H···O: When coordinated or lattice water molecules are present, they can participate in extensive hydrogen bonding networks, further stabilizing the crystal structure. nih.gov
These hydrogen bonds can create robust 1D tapes, 2D sheets, or complex 3D networks. nih.govresearchgate.net
Table 2: Hydrogen Bond Parameters in Imidazole-Containing Structures
| Donor (D) | Acceptor (A) | D-H···A Interaction | Typical Distance (Å) | Reference |
| N-H | O | N-H···O | 2.7 - 3.0 | mdpi.com |
| O-H | N | O-H···N | 2.6 - 2.9 | nih.gov |
| O-H | O | O-H···O | 2.5 - 2.8 | rsc.org |
π-π Stacking and Other Non-Covalent Interactions
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the terephthalate and imidazole moieties are significant in determining the crystal packing. nih.govnih.gov These interactions occur when the planar aromatic rings are arranged in a face-to-face or offset fashion.
The strength and geometry of π-π stacking interactions can be influenced by the coordination to a metal center, which can enhance dipole-dipole attractions. mdpi.com These interactions, along with other van der Waals forces, contribute to the formation of stable, extended supramolecular structures. nih.govrsc.org In some cases, the interplay between hydrogen bonds and π-π stacking defines the final packing arrangement of the coordination polymers. rsc.org
Interpenetration and Self-Penetration Phenomena in MOF Structures
A fascinating aspect of MOF chemistry is the phenomenon of interpenetration, where two or more independent frameworks grow through each other. ustc.edu.cn This is particularly common in frameworks constructed from long organic linkers, as the large pores created can accommodate another identical network. ustc.edu.cn
Self-penetration is a related phenomenon where a single framework weaves through itself. Both interpenetration and self-penetration can significantly impact the porosity and stability of the resulting MOF. The degree of interpenetration can sometimes be controlled by modifying the synthesis conditions, such as temperature and reactant concentrations. ustc.edu.cn For instance, more dilute reaction solutions may favor the formation of non-interpenetrated frameworks with larger pores. ustc.edu.cn
In the context of imidazole-terephthalate based MOFs, the potential for interpenetration arises from the formation of highly porous 3D networks. The presence of multiple coordination sites on the ligand can lead to complex topologies that are prone to forming interpenetrated or self-penetrated structures. rsc.org For example, 3-fold interpenetrated networks have been observed in some MOFs, leading to a reduction in the accessible pore volume but an increase in the framework's stability. ustc.edu.cn
Functional Applications of 2 1h Imidazol 1 Yl Terephthalic Acid Based Materials
Catalytic Applications in Chemical Transformations
The imidazole (B134444) and terephthalate (B1205515) moieties within the MOF structure provide a versatile platform for catalyzing various chemical reactions. These materials are particularly prominent in heterogeneous catalysis, offering advantages in catalyst separation and reusability. acs.orgrsc.orgchemistryviews.orgdigitellinc.com
Imidazole-terephthalate based MOFs serve as robust heterogeneous catalysts. acs.orgrsc.orgchemistryviews.orgdigitellinc.com Their crystalline, porous nature provides a high surface area with well-defined active sites, facilitating efficient catalytic processes. nih.gov The inherent basicity of the imidazole groups can be exploited for base-catalyzed reactions. acs.org The structural flexibility allows for the incorporation of different metal centers and functional groups, enabling the design of catalysts for specific chemical transformations. nih.gov
A significant application of these MOFs is in the conversion of carbon dioxide (CO2) into valuable chemicals, such as cyclic carbonates, through cycloaddition reactions with epoxides. encyclopedia.pubnorthwestern.edufrontiersin.org This process is 100% atom-economical and represents an important route for CO2 fixation. northwestern.edu MOFs containing 2-(1H-imidazol-1-yl)terephthalic acid can act as efficient, single-component catalysts for this reaction, often without the need for a co-catalyst. rsc.orgnih.gov The mechanism typically involves the activation of the epoxide by a Lewis acidic metal center within the MOF, followed by nucleophilic attack and reaction with CO2. encyclopedia.pubfrontiersin.org For instance, a bifunctional imidazolium-functionalized zirconium MOF derived from an imidazole-containing linker demonstrated efficient and recyclable heterogeneous catalysis for the cycloaddition of CO2 with epoxides at ambient pressure. rsc.org
Table 1: Performance of Imidazole-Based MOFs in CO2 Cycloaddition
| Catalyst | Epoxide Substrate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| (I⁻)Meim-UiO-66 | Various epoxides | Ambient pressure | High | rsc.org |
| MIL-101-IMOH-Br⁻ | Styrene Oxide | 0.5 MPa CO2, 90 °C, 3 h | 95.6 | nih.govresearchgate.net |
| Cu-URJC-1 | Styrene Oxide | 50 °C, 5 bar CO2 | 99 | researchgate.net |
| ZIF-8 | Chloropropene | 70-100 °C, 4 h, 7 bar CO2 | Poor to moderate | frontiersin.org |
MOFs based on this compound have shown considerable promise as photocatalysts for the degradation of persistent organic pollutants in water. bucea.edu.cnresearchgate.netdigitellinc.comnih.gov Their semiconductor-like properties, combined with their high surface area and ability to absorb light, enable the generation of reactive oxygen species that can break down complex organic molecules into simpler, less harmful substances. bucea.edu.cn
Methylene (B1212753) Blue: Several studies have reported the effective photocatalytic degradation of methylene blue, a common industrial dye, using imidazole-based MOFs. rsc.orgbucea.edu.cn For example, Co(II) and Ni(II) MOFs synthesized with terephthalic acid and imidazole bridging ligands exhibited good photocatalytic degradation effects for methylene blue. rsc.org Zeolitic imidazolate framework-8 (ZIF-8) has also been shown to be an efficient photocatalyst for methylene blue decomposition under UV irradiation. nih.govaconf.orgresearchgate.net
Ibuprofen (B1674241): The degradation of pharmaceuticals like ibuprofen has been demonstrated using photocatalytic systems. elsevierpure.comnih.govresearchgate.net While direct studies on this compound MOFs for ibuprofen degradation are emerging, the general applicability of MOFs in advanced oxidation processes suggests their potential in this area. researchgate.net For instance, bimetallic MOFs have shown high efficiency in degrading ibuprofen through the activation of peroxymonosulfate. researchgate.net
Tetracycline (B611298) Hydrochloride: The removal of antibiotics such as tetracycline hydrochloride is a critical environmental concern. nih.gov MOFs, including those with imidazole functionalities, are being explored as effective photocatalysts for their degradation. nih.govnih.govresearchgate.netresearchgate.net Iron-based MOFs, for example, have demonstrated high removal efficiency for tetracycline. researchgate.net The photocatalytic process often involves the generation of superoxide (B77818) radicals and hydroxyl radicals, which are the main active species responsible for the degradation. nih.govresearchgate.net
Table 2: Photocatalytic Degradation of Organic Pollutants by Imidazole-Based MOFs
| MOF Catalyst | Pollutant | Degradation Efficiency | Conditions | Reference |
|---|---|---|---|---|
| Co(II)/Ni(II) Imidazole-Terephthalate MOFs | Methylene Blue | Good | - | rsc.org |
| ZIF-8 | Methylene Blue | High | UV irradiation | aconf.orgresearchgate.net |
| Fe-MIL-101 | Tetracycline | 96.6% | Initial concentration 50 mg/L | researchgate.net |
| UiO-66-NDC/P–C3N4 | Tetracycline | 95% | 60 min, UV irradiation | nih.gov |
The catalytic activity of these MOFs is significantly influenced by the presence of Lewis acid sites and their tunable porosity. rsc.orgresearchgate.net
Lewis Acid Sites: Unsaturated metal centers or electron-deficient groups within the MOF structure act as Lewis acid sites. rsc.orgresearchgate.netrsc.org These sites are crucial for activating substrates, as seen in the cycloaddition of CO2 to epoxides where the metal ion coordinates to the epoxide, facilitating ring-opening. frontiersin.org The strength and concentration of these Lewis acid sites can be tuned by changing the metal ion or by post-synthetic modification, thereby influencing the catalytic performance. rsc.orgmdpi.com
Tunable Porosity: The porous nature of MOFs allows for the diffusion of reactants to the active sites and the release of products. nih.govresearchgate.net The pore size and volume can be controlled by the choice of the organic linker and the metal node, enabling size-selective catalysis. nih.gov This tunable porosity is advantageous for separating molecules of different sizes and for enhancing catalytic efficiency by confining reactants within the pores. nih.govresearchgate.net
Sensing Applications and Chemo-sensing Capabilities
The unique luminescent properties of MOFs derived from this compound make them excellent candidates for the development of chemical sensors. nih.gov
MOFs often exhibit strong luminescence, which can be quenched or enhanced in the presence of specific analytes. nih.gov This "turn-off" or "turn-on" response forms the basis of luminescence-based sensing platforms. nih.gov The high porosity and large surface area of these materials allow for efficient interaction with target molecules, leading to high sensitivity and selectivity. nih.gov Lanthanide-based MOFs synthesized with terephthalic acid, for example, have demonstrated multi-responsive luminescence sensing functions for the detection of various metal ions in water. nih.gov The imidazole group can also play a role in the sensing mechanism through specific interactions with the analyte.
Detection of Specific Metal Ions (e.g., Fe³⁺)
Metal-organic frameworks featuring imidazole or other nitrogen-containing heterocyclic ligands are widely investigated as fluorescent sensors for metal ions. The mechanism often relies on the quenching or enhancement of the material's inherent luminescence upon interaction with a target ion. For a hypothetical MOF based on this compound, the imidazole moiety would be expected to play a crucial role in the selective binding of metal cations.
In the case of Fe³⁺ detection, the interaction between the lone pair of electrons on the nitrogen atoms of the imidazole ring and the Fe³⁺ ion could lead to a significant quenching of the MOF's fluorescence. This "turn-off" sensing is a common phenomenon observed in many luminescent MOFs. The efficiency of this quenching is often quantified by the Stern-Volmer equation. While no specific data exists for a this compound MOF, studies on other imidazole-containing MOFs have demonstrated high sensitivity and selectivity for Fe³⁺ in aqueous solutions. The terephthalate backbone provides the structural rigidity and the inherent luminescence, which is then modulated by the guest ion's interaction with the functional imidazole group.
Detection of Organic Molecules (e.g., Nitrobenzene)
The detection of nitroaromatic compounds, such as nitrobenzene (B124822), is another significant application of luminescent MOFs. These molecules are electron-deficient and can interact with the electron-rich aromatic rings of the MOF's organic linkers, leading to luminescence quenching through a photoinduced electron transfer mechanism.
A MOF constructed from this compound would possess both the aromatic terephthalate unit and the imidazole ring, both of which could participate in interactions with nitrobenzene. The porous structure of the MOF could also play a role by pre-concentrating the analyte molecules within the framework, thereby enhancing the sensitivity of detection. The quenching efficiency would likely be dependent on the specific architecture and porosity of the MOF, which would influence the accessibility of the binding sites to the nitrobenzene molecules.
Gas Adsorption and Separation Properties
The porosity and chemical functionality of MOFs make them excellent candidates for gas adsorption and separation applications. The specific pore size, shape, and surface chemistry of a MOF determine its affinity and capacity for different gas molecules.
CO₂ Capture and Separation from CH₄
The separation of carbon dioxide (CO₂) from methane (B114726) (CH₄) is a critical process in natural gas purification. MOFs can be designed to selectively adsorb CO₂ over CH₄ based on several factors. CO₂ has a larger quadrupole moment and is more polarizable than CH₄, allowing it to interact more strongly with polar functional groups or open metal sites within the MOF structure.
For a MOF based on this compound, the imidazole group, with its polar C-N bonds and nitrogen lone pairs, could provide preferential binding sites for CO₂ molecules. This would lead to a higher adsorption uptake of CO₂ compared to the less polar CH₄, forming the basis for their separation. The selectivity of a material for CO₂ over CH₄ is a key performance metric, and while no experimental data is available for a MOF from this specific ligand, related imidazole-functionalized MOFs have shown promise in this area.
Influence of Framework Porosity and Functionalization on Gas Uptake
The gas uptake capacity of a MOF is directly related to its porosity, specifically its surface area and pore volume. A higher surface area generally provides more sites for gas molecules to adsorb. The functionalization of the organic linkers plays a critical role in enhancing the selectivity and affinity of gas adsorption.
Theoretical and Computational Investigations of 2 1h Imidazol 1 Yl Terephthalic Acid Systems
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) serves as a powerful computational tool for predicting the geometric and electronic characteristics of molecular systems. For 2-(1H-Imidazol-1-yl)terephthalic acid, DFT calculations would be essential in establishing a foundational understanding of its molecular structure and behavior.
Modeling Coordination Geometries and Binding Constants
DFT methods are widely used to model the coordination of ligands to metal centers. In the context of this compound, which possesses both carboxylate and imidazole (B134444) functional groups, DFT could predict how it binds to various metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles of the coordinated complex.
Furthermore, computational approaches can provide estimates of the binding energies and binding constants between the ligand and metal ions. This information is crucial for understanding the stability and formation of resulting coordination compounds.
Analysis of Electronic Transitions and Band Gaps
The electronic properties of this compound, such as its electronic transitions and band gap, can be thoroughly investigated using time-dependent DFT (TD-DFT). These calculations help in interpreting experimental UV-Vis absorption spectra by assigning electronic transitions between molecular orbitals, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller band gap is generally associated with higher reactivity. For materials science applications, such as in semiconductors or photoluminescent materials, the calculated band gap is of paramount importance.
Spectroscopic Characterization Supported by Theoretical Calculations (e.g., IR, Raman)
The vibrational modes of this compound can be probed experimentally using Infrared (IR) and Raman spectroscopy. DFT calculations are invaluable for the accurate assignment of the observed vibrational frequencies to specific molecular motions. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated.
Comparison of the computed spectrum with the experimental one allows for a detailed understanding of the vibrational modes associated with the carboxylic acid group, the imidazole ring, and the benzene (B151609) ring. For instance, the characteristic stretching frequencies of the C=O, O-H, C-N, and C-H bonds can be precisely identified. Such analysis is also instrumental in confirming the coordination of the ligand to a metal center, as shifts in the vibrational frequencies of the coordinating groups would be observed.
Mechanistic Insights into Reactivity and Selectivity in Catalytic Processes
Given the presence of both acidic (carboxylic acid) and basic (imidazole) sites, this compound or its metal complexes could exhibit catalytic activity. DFT calculations can be employed to explore potential reaction mechanisms for catalytic processes.
By mapping the potential energy surface of a reaction, computational methods can identify transition states and reaction intermediates. This allows for the determination of activation energies and reaction pathways, providing a detailed, atomistic understanding of how the catalyst facilitates a chemical transformation. Such studies are crucial for designing more efficient and selective catalysts. For example, in a reaction involving this ligand as a catalyst, DFT could elucidate the role of the imidazole and carboxylate groups in substrate activation and stabilization of the transition state.
Comparative Studies with Analogous Ligands and Frameworks
Structural and Functional Comparison with 2,5-Di(1H-imidazol-1-yl)terephthalic Acid
The most direct analogue for comparison is 2,5-Di(1H-imidazol-1-yl)terephthalic acid, a ligand that features two imidazole (B134444) substituents on the terephthalic acid backbone. mdpi.comdntb.gov.ua The presence of a second imidazole group introduces significant structural and functional differences.
Structural Differences: 2-(1H-Imidazol-1-yl)terephthalic acid is an asymmetrical (ditopic) linker, offering one bidentate carboxylate group and one monodentate imidazole nitrogen for coordination. In contrast, 2,5-Di(1H-imidazol-1-yl)terephthalic acid is a symmetrical (tetratopic) linker, providing two carboxylate groups and two imidazole nitrogen atoms. This fundamental difference in symmetry and the number of coordination sites leads to vastly different potential framework topologies. MOFs built from the di-substituted ligand can form highly connected and robust 3D networks. dntb.gov.ua For instance, the increased number of nitrogen-donor sites in the di-substituted ligand allows for the creation of frameworks with higher dimensionality and connectivity.
Functional Differences: The additional imidazole group in 2,5-Di(1H-imidazol-1-yl)terephthalic acid enhances the nitrogen content and provides more potential active sites for catalysis or sensing. researchgate.net For example, MOFs constructed with the di-substituted ligand have been explored for applications in luminescent sensing. dntb.gov.ua While MOFs from the mono-substituted ligand would also be expected to exhibit luminescence, the density of active sites and the potential for charge transfer interactions would likely be different, leading to variations in sensing sensitivity and selectivity.
| Property | This compound (Predicted) | 2,5-Di(1H-imidazol-1-yl)terephthalic Acid researchgate.net |
|---|---|---|
| Symmetry | Asymmetrical | Symmetrical |
| Coordination Sites | 1x Carboxylate, 1x Imidazole | 2x Carboxylate, 2x Imidazole |
| Potential MOF Dimensionality | 1D, 2D, or less common 3D | Often highly connected 3D |
| Functional Site Density | Lower | Higher |
Comparison with Other Nitrogen-Rich Carboxylic Acid Ligands (e.g., Triazole-based, Pyrazole-based)
The imidazole moiety in this compound can be compared with other five-membered N-heterocycles like triazole and pyrazole (B372694) that are also used in MOF linkers.
Triazole-based Ligands: Triazoles contain three nitrogen atoms, offering different coordination modes and basicity compared to imidazole. For example, 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid has been used to synthesize 3D MOFs with interesting photocatalytic properties. The additional nitrogen atoms in the triazole ring can lead to stronger hydrogen bonding interactions within the framework and can influence the electronic properties of the resulting MOF. MOFs based on bis(1,2,4-triazol-1-yl)methane and terephthalic acid have shown selective CO2 adsorption. nih.gov
Pyrazole-based Ligands: Pyrazole is an isomer of imidazole. Pyrazole-based carboxylic acid ligands have been used to construct MOFs for applications in catalysis and gas storage. The arrangement of nitrogen atoms in the pyrazole ring affects its coordination angle and the stability of the resulting metal-ligand bond, leading to different framework geometries compared to their imidazole counterparts.
| Ligand Type | Key Characteristics | Impact on MOF Properties |
|---|---|---|
| Imidazole-based | Two nitrogen atoms in a 1,3-arrangement. | Versatile coordination, often used in catalytic and sensing applications. researchgate.net |
| Triazole-based | Three nitrogen atoms, increased N-content. | Enhanced hydrogen bonding, potential for high gas selectivity and photocatalysis. nih.gov |
| Pyrazole-based | Two adjacent nitrogen atoms. | Different coordination vectors, influencing framework topology and stability. |
Effect of Substituent Position and Number on Ligand Behavior and MOF Properties
The number and position of the imidazolyl substituents on the terephthalic acid backbone are critical determinants of the final MOF architecture and its properties.
Effect of Number: As discussed in the comparison with 2,5-Di(1H-imidazol-1-yl)terephthalic acid, increasing the number of imidazolyl groups from one to two increases the number of potential coordination sites. This generally leads to more robust and highly interpenetrated 3D frameworks. A single imidazolyl group, as in this compound, provides a more "directional" or asymmetric building block, which could be exploited to create polar frameworks or structures with lower dimensionality, such as 1D chains or 2D layers.
Insights into Structure-Property Relationships from Analogous Systems
By studying analogous systems, we can predict the potential properties of MOFs based on this compound.
MOFs constructed from terephthalic acid and auxiliary N-donor ligands like bis(imidazole-1-yl)-methane have demonstrated high thermal stability and capabilities as luminescent sensors for ions like Fe³⁺. mdpi.com This suggests that a framework incorporating the imidazole and terephthalate (B1205515) functionalities within a single linker would also likely possess sensing capabilities, with the quenching mechanism potentially involving interactions with the imidazole nitrogen or the aromatic ring.
Furthermore, studies on a closely related ligand, 2-(4-pyridyl)-terephthalic acid, show the formation of 2D and 3D frameworks with significant water stability and luminescence properties useful for sensing small molecules like acetone. rsc.org The pyridine (B92270) nitrogen in this analogue is electronically similar to the imidazole nitrogen, suggesting that MOFs from this compound could also be promising candidates for selective sensing of volatile organic compounds. The asymmetric nature of these linkers can lead to diverse coordination modes and framework topologies, highlighting the rich structural chemistry accessible through this class of ligands. The relationship between the ligand structure and the final framework properties is a cornerstone of MOF design, allowing for the rational synthesis of materials with targeted applications in gas separation, catalysis, and sensing. rsc.org
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Imidazole-Terephthalate Materials with Enhanced Performance
The future of materials based on 2-(1H-Imidazol-1-yl)terephthalic acid hinges on the shift from serendipitous discovery to rational design. This approach leverages computational modeling and a deep understanding of structure-property relationships to create materials with predetermined characteristics.
Computational Modeling and Reticular Chemistry: Computational tools are becoming indispensable for predicting the structures and properties of MOFs and coordination polymers before their synthesis. acs.orgnih.gov By modeling the interactions between the this compound linker and various metal ions, researchers can predict the resulting framework's topology, pore size, and stability. mit.edu This predictive power minimizes the trial-and-error nature of traditional synthesis. mit.edu Techniques like Density Functional Theory (DFT) can elucidate the electronic structure and binding energies, providing insights into how the material will perform in applications like gas sorption or catalysis. soton.ac.uk
The principles of reticular chemistry, which involve the deliberate assembly of molecular building blocks into ordered structures, are central to this design process. rsc.org By selecting specific metal nodes to combine with the imidazole-terephthalate linker, it is possible to target frameworks with exceptional thermal and chemical stability, crucial for real-world applications. rsc.org For instance, computational screening can identify combinations that yield ultrastable materials suitable for challenging industrial processes. mit.edu
Tuning Functionality through Linker Arrangement: The specific arrangement of the imidazole (B134444) group within the framework is critical. Research has shown that imidazole molecules chemically coordinated to metal nodes create more stable and effective proton-conduction pathways compared to those merely physically adsorbed within the pores. nih.gov This highlights that rational design must consider not just the components but their precise spatial and chemical integration to enhance performance. nih.gov
| Design Strategy | Objective | Key Enabler |
| Predictive Modeling | Forecast framework topology and stability | Computational screening, DFT |
| Reticular Chemistry | Construct targeted network structures | Pre-selection of building blocks |
| Controlled Linker Coordination | Optimize properties like proton conductivity | In-situ synthesis, coordination chemistry |
Integration with Other Functional Components for Hybrid Systems
To unlock novel functionalities, future research will increasingly focus on integrating this compound-based materials into hybrid systems. This involves combining them with other components like nanoparticles, polymers, or different framework materials to create composites with synergistic properties.
Post-Synthetic Modification (PSM): PSM is a powerful technique for introducing new functional groups into a pre-existing MOF structure. mdpi.com A framework built with this compound could be further modified, for example, by grafting additional species onto the metal nodes or the linker itself. soton.ac.uknih.gov This strategy has been used to enhance CO2 capture by creating binding sites in close proximity to catalytic centers within the framework. nih.govresearchgate.net
MOF@Composite Materials: Creating core-shell structures or mixed-matrix membranes (MMMs) represents a significant area of development. For instance, encapsulating an imidazole-based framework within a covalent organic framework (MOF@COF) can generate unique heterogeneous channels that dramatically improve properties like anhydrous proton conductivity at high temperatures. researchgate.net Similarly, embedding these MOF particles into polymer matrices is an effective method for creating advanced filters or functional packaging materials. researchgate.net For example, integrating MOFs into polyethylene (B3416737) terephthalate (B1205515) (PET) fibers can produce materials with enhanced filtration capabilities. researchgate.net
Synergistic Copolymers: Beyond MOFs, the linker's core structure can inform the design of functional polymers. Well-defined block copolymers containing both imidazole and other functional units can be synthesized to create materials with both mechanical robustness and high ionic conductivity. rsc.org The synergy between different polymer blocks can lead to self-assembled nanoscale morphologies that are highly effective for applications such as electromechanical actuators. rsc.org
Advanced Characterization Techniques for In-depth Understanding of Structure-Function Relationships
A deeper understanding of how these materials function at a molecular level is crucial for guiding their design. This requires the application of a suite of advanced characterization techniques that go beyond routine analysis.
Probing Structure and Active Sites: While single-crystal X-ray diffraction remains the gold standard for determining 3D structures, it is often complemented by other methods. rsc.orgmdpi.com An array of spectroscopic investigations, including Fourier-transform infrared (FTIR) and Raman spectroscopy, when combined with theoretical calculations, can reveal the nature of catalytic active sites and reaction mechanisms. soton.ac.uknih.govacs.org Powder X-ray diffraction (PXRD) is essential for confirming the phase purity and structural integrity of the bulk material after synthesis or modification. rsc.org
Dynamic and In-Situ Analysis: To understand how these materials behave under operational conditions, in-situ characterization is vital. Techniques that monitor the material as it interacts with gases, solvents, or reactants can provide invaluable data on structural changes and guest-host interactions. For analyzing hybrid materials, techniques such as scanning and transmission electron microscopy (SEM, TEM) are used to visualize the morphology and the interface between different components. researchgate.net
Investigating Physicochemical Properties: The relationship between structure and function is often elucidated by probing specific physical properties. For example, dielectric relaxation spectroscopy can be used to examine the ion-transport properties in conductive materials. rsc.org Thermal analysis methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing the material's stability at high temperatures, a key requirement for many industrial applications. rsc.org X-ray photoelectron spectroscopy (XPS) provides detailed information on the surface chemistry and the bonding environment of atoms, which is particularly useful for studying catalysis and surface interactions. researchgate.net
| Characterization Technique | Information Gained | Application Area |
| Single-Crystal X-ray Diffraction | Precise 3D atomic structure | Fundamental structural analysis |
| In-Situ Spectroscopy (FTIR, Raman) | Real-time monitoring of active sites | Catalysis, Gas Sorption |
| Electron Microscopy (SEM, TEM) | Morphology and component interfaces | Hybrid Materials, Nanocomposites |
| Dielectric Relaxation Spectroscopy | Ion-transport dynamics | Conductive Materials, Membranes |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state | Catalysis, Surface Science |
Scalability and Industrial Relevance of Synthetic Routes and Applications
For materials derived from this compound to transition from the laboratory to industry, their synthesis must be scalable, cost-effective, and sustainable.
Sustainable and Scalable Synthesis: Future research will focus on greener synthetic methods. One promising avenue is the use of terephthalic acid recovered from the hydrolysis of waste polyethylene terephthalate (PET) bottles as a feedstock, which would significantly improve the sustainability and economics of MOF production. researchgate.net Furthermore, the development of continuous manufacturing processes, such as flow chemistry, could enable the safe and scalable production of potentially energetic or sensitive linkers and their derivatives. nih.gov Simple one-pot grafting methods that are compatible with existing industrial processing lines also offer a direct path to scalable production of functional materials like polymer films. acs.org
Emerging Industrial Applications: The unique properties of imidazole-terephthalate materials make them suitable for a wide range of high-value applications. Their tunable porosity and chemical functionality are ideal for selective gas separation (e.g., CO2 from methane) and storage. alfa-chemistry.com The presence of both Lewis basic nitrogen sites and metal centers makes them highly effective catalysts for various organic transformations. nih.govalfa-chemistry.com Other key application areas currently being explored include:
Chemical Sensing: Detecting pollutants like nitroaromatic compounds or metal ions in water. acs.org
Proton Conduction: Serving as electrolytes in fuel cells, especially for anhydrous, high-temperature operation. nih.govresearchgate.net
Environmental Remediation: Capturing volatile radioactive iodine from nuclear waste streams or adsorbing dyes from wastewater. acs.orgresearchgate.net
Drug Delivery: Encapsulating therapeutic agents for controlled release. alfa-chemistry.com
The continued development of these materials, driven by rational design and a focus on scalability, promises to deliver innovative solutions to pressing challenges in energy, environment, and health.
Q & A
Q. What are the common synthetic routes for 2-(1H-Imidazol-1-yl)terephthalic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling imidazole derivatives with terephthalic acid precursors. A widely used approach is the N-alkylation of imidazole with halogenated terephthalic acid esters under mild conditions (e.g., DMF as solvent, K₂CO₃ as base, and CuCl as catalyst at 120°C for 24 hours under argon) . Optimization includes:
- Catalyst selection : Copper catalysts improve yield due to their efficiency in Ullmann-type coupling reactions.
- Solvent effects : Polar aprotic solvents like DMF enhance solubility of intermediates.
- Temperature control : Prolonged heating (>24 hours) at 120°C minimizes side reactions.
Post-synthesis, purification via reversed-phase HPLC (using acetonitrile/water gradients with 0.05% formic acid) ensures high purity (>95%) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring (C-N stretches ~1600 cm⁻¹) functional groups.
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm).
- HPLC-MS : Confirm molecular weight (MW 234.17 g/mol) and monitor purity using C18 columns with UV detection .
- TLC : Use silica gel plates with UV visualization to track reaction progress (e.g., ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
Methodological Answer: Crystallographic inconsistencies (e.g., unit cell parameters or hydrogen bonding patterns) often arise from polymorphism or twinned crystals . To address this:
- Use SHELXL for refinement, which handles high-resolution data and twin modeling effectively .
- Validate hydrogen-bonding networks with Hirshfeld surface analysis and compare with analogous structures (e.g., 1,4-bis(imidazol-1-yl)benzene-terephthalic acid co-crystals) .
- Employ PXRD to confirm phase purity and rule out solvent inclusion artifacts .
Q. How does the compound’s solubility profile impact experimental design for biological or materials applications?
Methodological Answer: The compound’s limited aqueous solubility (e.g., 1 mM in DMSO) necessitates:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to avoid cytotoxicity .
- Derivatization : Introduce methyl or trifluoromethyl groups to enhance lipophilicity for membrane permeability studies .
- Crystallization strategies : For MOF synthesis, employ solvothermal methods with dimethylacetamide (DMA) to improve framework stability .
Q. What strategies mitigate decomposition during long-term storage?
Methodological Answer: Decomposition (e.g., hydrolysis of the imidazole ring) is minimized by:
- Storage conditions : -20°C in amber vials under inert gas (argon) to prevent oxidation .
- Lyophilization : Convert to a stable hydrochloride salt form, as demonstrated for analogous imidazole-acetic acid derivatives .
- Stability assays : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. How does the compound’s coordination behavior influence its role in metal-organic framework (MOF) synthesis?
Methodological Answer: The terephthalic acid moiety acts as a bridging ligand , while the imidazole group provides additional coordination sites. Key considerations:
- Metal selection : Transition metals (e.g., Zn²⁺, Cu²⁺) favor tetrahedral or octahedral geometries, enhancing MOF porosity .
- Solvent selection : Use DMA or DMF to stabilize metal clusters during framework assembly .
- Post-synthetic modification : Functionalize imidazole groups with alkyl chains to tune hydrophobicity for gas adsorption applications .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s biological activity in kinase inhibition assays?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles :
- Kinase selectivity panels : Test against a broad panel (e.g., 100+ kinases) to rule off-target effects.
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed imidazole derivatives) that may interfere with activity .
- Dose-response validation : Repeat assays with independently synthesized batches to confirm IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
